molecular formula C17H17FO B1327618 3',5'-Dimethyl-3-(3-fluorophenyl)propiophenone CAS No. 898767-20-9

3',5'-Dimethyl-3-(3-fluorophenyl)propiophenone

Cat. No.: B1327618
CAS No.: 898767-20-9
M. Wt: 256.31 g/mol
InChI Key: ATHUYAOKIZBTTN-UHFFFAOYSA-N
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Description

3',5'-Dimethyl-3-(3-fluorophenyl)propiophenone is a synthetic aromatic ketone with the molecular formula C₁₈H₁₇FO. Its structure features a propiophenone backbone substituted with:

  • Two methyl groups at the 3' and 5' positions of the phenyl ring.
  • A 3-fluorophenyl group at the 3-position of the propanone chain.

This compound’s unique substitution pattern confers distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological activity.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-8-13(2)10-15(9-12)17(19)7-6-14-4-3-5-16(18)11-14/h3-5,8-11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHUYAOKIZBTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCC2=CC(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644534
Record name 1-(3,5-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-20-9
Record name 1-Propanone, 1-(3,5-dimethylphenyl)-3-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethyl-3-(3-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-fluorobenzoyl chloride and 3,5-dimethylacetophenone as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3’,5’-Dimethyl-3-(3-fluorophenyl)propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethyl-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

3’,5’-Dimethyl-3-(3-fluorophenyl)propiophenone is utilized in various scientific research areas:

    Chemistry: It serves as a building block for synthesizing novel molecules with diverse properties.

    Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the methyl groups influence its metabolic stability and bioavailability. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and biological activities of 3',5'-Dimethyl-3-(3-fluorophenyl)propiophenone and analogs:

Compound Name Molecular Formula Substituents Key Biological Activities
This compound C₁₈H₁₇FO 3',5'-Me; 3-FPh Under investigation (Antimicrobial, Anticancer potential)
4'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone C₁₅H₉F₄O 4'-F; 3,4,5-F₃Ph Strong cytotoxicity (MCF-7 cells)
3',5'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone C₁₉H₂₂O 3',5'-Me; 3,5-Me₂Ph Antimicrobial, Anticancer
2',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone C₁₈H₂₀O₂ 2',5'-Me; 3-OCH₃Ph Antimicrobial, Anti-inflammatory
2',3'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone C₁₇H₁₅F₃O 2',3'-Me; 3,4,5-F₃Ph Enhanced stability/reactivity

Key Observations

Fluorine vs. Methyl/Methoxy Substitutions :

  • The 3-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects compared to the stronger electron-withdrawing 3,4,5-trifluorophenyl group in analogs . This balance may optimize interactions with enzymes or receptors without excessive deactivation of the aromatic ring.
  • Methoxy groups (e.g., in C₁₈H₂₀O₂) increase solubility but reduce metabolic stability compared to fluorine .

Biological Activity Trends :

  • Compounds with trifluorophenyl groups (e.g., C₁₅H₉F₄O) exhibit stronger cytotoxicity, likely due to enhanced binding to hydrophobic pockets in cancer cells .
  • Methyl-rich analogs (e.g., C₁₉H₂₂O) show broader antimicrobial activity, possibly due to improved membrane penetration .

Industrial Relevance

  • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors and antimicrobial agents.
  • Material Science : Fluorinated aromatic ketones are precursors for liquid crystals and polymers .

Biological Activity

3',5'-Dimethyl-3-(3-fluorophenyl)propiophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a propiophenone structure with two methyl groups at the 3' and 5' positions and a fluorinated phenyl group. The presence of fluorine is known to enhance the compound's lipophilicity and biological reactivity, which can influence its interaction with various biological targets.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The fluorine atom enhances binding affinity through strong hydrogen bonds and van der Waals interactions, potentially leading to enzyme inhibition or modulation of receptor activity. This mechanism is crucial for its observed biological effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. The minimum inhibitory concentration (MIC) against various pathogens was determined using standardized methods.

Pathogen MIC (µg/mL) MFC (µg/mL)
Candida albicans62.5125
Escherichia coli31.2562.5
Staphylococcus aureus15.62531.25

These results suggest that the compound is particularly effective against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer activity of this compound has been explored in various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against human cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87).

Cell Line IC50 (µM) Effectiveness
MDA-MB-23110Moderate
U-875High

The IC50 values indicate that the compound is more potent against glioblastoma cells compared to breast cancer cells, suggesting a targeted therapeutic potential.

Case Studies

  • Study on Enzyme Inhibition : A study investigated the effect of this compound on enzyme activity related to cancer metabolism. Results showed a significant reduction in enzyme activity at concentrations correlating with the observed cytotoxic effects.
  • Fluorinated Derivatives : Research into related fluorinated compounds has shown that the introduction of fluorine enhances biological activity. This supports the hypothesis that the structural modifications in this compound could similarly enhance its therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes for 3',5'-Dimethyl-3-(3-fluorophenyl)propiophenone, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with an aromatic substrate in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key variables affecting yield include:

  • Catalyst loading : Excess AlCl₃ (1.5–2.0 eq.) improves electrophilic activation but may increase side reactions.
  • Solvent choice : Dichloromethane or nitrobenzene enhances solubility of aromatic intermediates .
  • Temperature : Reactions performed at 0–5°C minimize decomposition of sensitive intermediates. Methodological optimization involves comparing yields (via HPLC or GC-MS) under varying conditions and characterizing byproducts (e.g., diaryl ketones) .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • ¹H/¹³C NMR : Distinct signals for methyl groups (δ ~2.3–2.6 ppm), fluorophenyl protons (δ ~6.8–7.5 ppm), and carbonyl (δ ~205 ppm) confirm regiochemistry .
  • Mass spectrometry (HRMS) : Molecular ion peak at m/z 258.2875 (C₁₆H₁₅FO₂) validates the molecular formula .
  • IR spectroscopy : A strong C=O stretch (~1680 cm⁻¹) and absence of OH/NH peaks confirm ketone purity . Purity assessment (>95%) requires HPLC with a C18 column and UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms or kinases using fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀ values) .
  • Receptor binding studies : Radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors) quantify competitive binding .

Advanced Research Questions

Q. How can regioselectivity challenges in Friedel-Crafts acylation be addressed for analogs of this compound?

Regioselectivity is influenced by steric hindrance (3,5-dimethyl vs. 3-fluorophenyl groups) and electronic effects (fluorine’s electron-withdrawing nature). Strategies include:

  • Computational modeling : DFT calculations predict electrophilic aromatic substitution (EAS) sites by mapping Fukui indices .
  • Directed ortho-metalation : Use directing groups (e.g., -OMe) to control acylation positions .
  • Catalyst screening : FeCl₃ or ionic liquids may alter selectivity compared to AlCl₃ .

Q. How to resolve contradictions in spectral data for structurally similar propiophenone derivatives?

  • Multi-dimensional NMR : ¹H-¹³C HSQC/HMBC correlations differentiate methyl groups on adjacent aryl rings .
  • X-ray crystallography : Resolve ambiguities in substituent positions (e.g., para vs. meta fluorophenyl) .
  • Isotopic labeling : Introduce ¹⁹F or ²H to track metabolic or synthetic pathways .

Q. What computational methods predict the reactivity of fluorinated analogs in nucleophilic/electrophilic reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack or oxidation .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies .
  • Machine learning : Train models on datasets of fluorinated propiophenones to predict reaction outcomes .

Q. How to detect and quantify fluorinated metabolites in pharmacokinetic studies?

  • LC-MS/MS : Use a reverse-phase column and MRM transitions specific to fluorine-containing fragments (e.g., m/z 258 → 121) .
  • ¹⁹F NMR : Monitor metabolic degradation in biological matrices (e.g., plasma) with high specificity .
  • Microsomal incubations : Assess hepatic stability using human liver microsomes and NADPH cofactors .

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